N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
描述
N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a heterocyclic small molecule characterized by a pyrazolo[3,4-d]pyridazin core substituted with a cyclopropyl group at position 4, a 4-fluorophenyl group at position 1, and an acetamide side chain bearing a tert-butyl moiety.
属性
IUPAC Name |
N-tert-butyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-20(2,3)23-16(27)11-25-19(28)18-15(17(24-25)12-4-5-12)10-22-26(18)14-8-6-13(21)7-9-14/h6-10,12H,4-5,11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDSRXZRTZAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that compounds with a pyrazolo-pyridazine scaffold often interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The specific mechanisms of action for N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide are still being elucidated, but preliminary studies suggest:
- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antipsychotic Potential : Some derivatives have shown promise in treating psychotic disorders by modulating neurotransmitter systems.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Cancer Treatment : Due to its potential as a CDK inhibitor, it may be useful in the treatment of certain cancers.
- Neurological Disorders : The modulation of neurotransmitter pathways suggests possible applications in treating conditions like schizophrenia or bipolar disorder.
Case Studies
- In Vitro Studies : A study assessed the antiproliferative effects of similar pyrazolo-pyridazine derivatives on human cancer cell lines (HeLa, HCT116). Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.5 to 5 µM for various analogs .
- Animal Models : In animal models, compounds structurally related to N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibited reduced tumor growth and improved survival rates when administered alongside standard chemotherapy agents .
Data Table
相似化合物的比较
Structural Comparisons
The compound shares functional and structural motifs with other pyridazinone-based molecules. A notable analog is tert-butyl (2S)-2-[[2,3-difluoro-4-[[9-hydroxy-5-methyl-7-oxo-8-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-5,6-diazaspiro[3.5]non-8-en-6-yl]methyl]phenoxy]methyl]pyrrolidine-1-carboxylate (Reference Example 107, EP 4 374 877 A2), which features a spirocyclic diazaspiro system and trifluoromethyl-substituted pyrimidine and phenyl groups . Key differences include:
- Core Heterocycle : The target compound uses a pyrazolo-pyridazin scaffold, whereas the analog employs a spirocyclic system fused to a pyrimidine.
- Substituents : The analog includes trifluoromethyl groups and a pyrrolidine-carbamate side chain, contrasting with the cyclopropyl, 4-fluorophenyl, and tert-butyl acetamide groups in the target compound.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Reference Example 107 |
|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | 864.74 g/mol |
| LogP (Predicted) | ~2.5–3.5 | ~5.0–6.0 |
| Solubility | Moderate (polar groups) | Low (lipophilic groups) |
| Key Functional Groups | Cyclopropyl, 4-fluorophenyl, tert-butyl acetamide | Trifluoromethyl, spirocyclic diazaspiro, pyrrolidine-carbamate |
The target compound’s lower molecular weight and logP suggest improved bioavailability compared to the more lipophilic Reference Example 106. The cyclopropyl group may enhance metabolic stability relative to bulkier substituents in analogs .
常见问题
Q. What synthetic strategies are commonly employed for constructing the pyrazolo[3,4-d]pyridazinone core in this compound?
The pyrazolo[3,4-d]pyridazinone scaffold is typically synthesized via cyclocondensation reactions. A representative method involves reacting tert-butyl 3-cyano-4-(4-fluorophenyl)-4-oxobutanoate with hydrazine hydrate in ethanol under reflux conditions (8–10 hours), followed by purification via column chromatography . Key steps include:
- Cyclization : Hydrazine acts as a nucleophile to form the pyrazole ring.
- Solvent optimization : Ethanol or dioxane/water mixtures are preferred for balanced reactivity and solubility.
- Substituent compatibility : The 4-fluorophenyl group is introduced early via aromatic substitution or Suzuki coupling .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H-NMR : Peaks for the tert-butyl group appear as a singlet at δ ~1.34 ppm (9H). Aromatic protons from the 4-fluorophenyl group resonate as doublets (δ 7.15–7.35 ppm), while the pyridazinone NH is typically observed at δ ~10–12 ppm .
- IR : Stretching frequencies for the carbonyl groups (amide and pyridazinone) appear at 1650–1750 cm⁻¹. The absence of a nitrile peak (~2200 cm⁻¹) confirms cyclization completion .
Q. What are the primary challenges in achieving high purity during synthesis?
Common impurities include unreacted starting materials (e.g., tert-butyl esters) or regioisomers from cyclization. Mitigation strategies:
- Chromatography : Use silica gel with ethyl acetate/hexane gradients for separation.
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl substituent influence biological activity?
The 4-fluorophenyl group enhances metabolic stability and lipophilicity, as demonstrated in similar pyrazolo-pyridazine derivatives. Fluorine’s electron-withdrawing nature modulates π-π stacking with target proteins (e.g., kinases). Comparative studies with non-fluorinated analogs show reduced IC₅₀ values (10–100 nM vs. >1 μM) in enzyme inhibition assays .
Q. What methodologies resolve contradictions in reaction yields reported across studies?
Discrepancies in yields (e.g., 60–85%) often stem from:
- Catalyst loading : Palladium catalysts (0.5–5 mol%) in cross-coupling steps significantly impact efficiency.
- Temperature control : Overheating during cyclization leads to decomposition.
- Workflow validation : Reproducibility improves with strict inert atmosphere (N₂/Ar) and moisture-free conditions .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases).
- MD simulations : Analyze stability of hydrogen bonds between the acetamide carbonyl and kinase hinge regions over 100 ns trajectories.
- QSAR : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl) with inhibition potency .
Q. What strategies optimize regioselectivity in N-alkylation of the pyrazolo-pyridazinone core?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyridazinone nitrogen to favor alkylation at the pyrazole N1 position.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the desired nitrogen site.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while refluxing shifts equilibrium .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| tert-butyl 3-cyano-4-(4-fluorophenyl)-4-oxobutanoate | Ethanol, hydrazine hydrate, reflux | 62 | |
| Cyclized pyrazolo-pyridazinone | DCM, Na₂SO₄ drying | 78 |
Q. Table 2: Comparative Biological Activity of Analogues
| Substituent | Target (IC₅₀) | LogP | Reference |
|---|---|---|---|
| 4-Fluorophenyl | JAK2 (15 nM) | 3.2 | |
| Phenyl | JAK2 (1.2 μM) | 2.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
